Diglycolic anhydride

Description

Historical Context and Significance of Diglycolic Anhydride (B1165640) in Organic Synthesis and Polymer Chemistry

The journey of diglycolic anhydride is intrinsically linked to its parent compound, diglycolic acid. Early synthetic approaches to diglycolic acid were reported in the 19th century, laying the groundwork for the eventual preparation of the anhydride. The significance of this compound in organic synthesis stems from its utility as a building block for creating a variety of heterocyclic structures and its role in acylation reactions. wikipedia.orgsielc.com

In polymer chemistry, this compound is a key monomer for the synthesis of polyesters and poly(ester-amide)s. wikipedia.org Its ability to undergo ring-opening polymerization allows for the creation of polymers with tailored properties. The incorporation of the ether linkage from this compound into the polymer backbone can enhance flexibility and hydrophilicity. This has made it a valuable component in the development of biodegradable polymers, a field that has gained prominence due to growing environmental concerns. researchgate.netmdpi.com

Evolution of Research Perspectives on this compound

Initial research on this compound primarily focused on its fundamental reactivity and its use in traditional organic transformations. Over time, the scope of research has broadened significantly. A notable shift has been observed towards its application in materials science and biomedicine.

The evolution of synthetic methods has also played a crucial role. While early methods relied on the direct dehydration of diglycolic acid, contemporary approaches explore more efficient catalytic processes to improve yield and purity.

A key area of development has been in its use as a linker molecule. Researchers have utilized this compound to connect different molecular entities, for instance, in the functionalization of nanoparticles and in bioconjugation to link molecules to peptides or proteins. mdpi.comnih.gov This has opened up new avenues in drug delivery and diagnostics. researchgate.net

The table below summarizes some of the key research milestones in the study of this compound.

| Research Area | Key Findings & Applications |

| Organic Synthesis | Synthesis of heterocyclic compounds, including morpholine-2-carboxylic acid derivatives. nih.gov |

| Polymer Chemistry | Monomer for biodegradable polyesters and poly(ester-amide)s with tunable properties. researchgate.netacs.org |

| Bioconjugation | Used as a linker to attach molecules to peptides and proteins. mdpi.comnih.gov |

| Materials Science | Functionalization of nanofibers for applications like rare earth element recovery. researchgate.net |

| Drug Delivery | Component in the synthesis of hydrogels and drug delivery systems. researchgate.net |

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for this compound is vibrant and multidisciplinary. A significant focus remains on the development of advanced and sustainable polymers. Researchers are exploring its use in creating chemically recyclable plastics, addressing the critical issue of plastic pollution. nih.gov The synthesis of copolyesters with enhanced properties, such as improved strength, toughness, and biodegradability, is another active area of investigation. acs.org

In the field of drug delivery, this compound continues to be a valuable tool. It is being incorporated into novel drug-carrier systems and used to create reversible linkers for controlled drug release. researchgate.netddtjournal.com Furthermore, its application in proteomics research as a biochemical reagent is an area of ongoing interest. sielc.comscbt.com

Future research is expected to further exploit the unique properties of this compound. The development of new catalytic systems for its polymerization will likely lead to polymers with even more precise control over their architecture and properties. Its role in "click" chemistry and other efficient ligation techniques is also anticipated to expand, facilitating the creation of complex molecular assemblies for a variety of applications. ddtjournal.com The exploration of its derivatives, such as thiothis compound, is also opening up new synthetic possibilities. researchgate.netprof-research.com

The table below outlines some of the current and potential future research directions.

| Research Direction | Potential Impact |

| Sustainable Polymers | Development of fully biodegradable and chemically recyclable plastics. nih.govacs.org |

| Advanced Drug Delivery | Creation of targeted and controlled-release drug delivery systems. researchgate.netddtjournal.commdpi.com |

| Biomaterials | Design of biocompatible and biodegradable materials for tissue engineering and medical devices. google.com |

| Catalysis | Discovery of new catalysts for the efficient polymerization of this compound. |

| Functional Materials | Synthesis of materials with tailored properties for applications in electronics and separations. researchgate.net |

Preparation of this compound

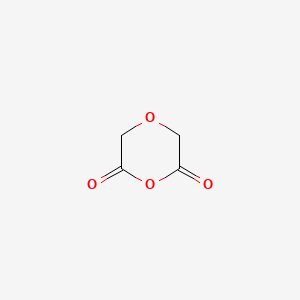

This compound, also known as 1,4-dioxane-2,6-dione, is a key chemical intermediate. wikipedia.org Its synthesis can be achieved through several distinct pathways.

A primary method for synthesizing this compound involves the thermal dehydration of its parent compound, diglycolic acid. researchgate.net This process is often facilitated by a dehydrating agent.

One documented approach involves heating diglycolic acid in the presence of acetic anhydride. The reaction is sensitive to temperature, with temperatures below 70°C significantly slowing the reaction rate. For complete conversion and higher purity, molar ratios of acetic anhydride to diglycolic acid of 2.5 or greater are recommended. Following the reaction, vacuum distillation is employed to remove excess acetic anhydride and the acetic acid byproduct.

Another variation of this method involves the use of oxalyl chloride and a catalytic amount of N,N-dimethyl-formamide (DMF) in toluene (B28343). The mixture is heated under an inert argon atmosphere, and after the reaction, the toluene solution is decanted and filtered. Evaporation of the solvent yields the final product. chemwhat.com

An alternative synthetic route begins with the oxidation of diethylene glycol to form diglycolic acid, which is then dehydrated to yield the anhydride. researchgate.netsioc-journal.cn The initial oxidation of diethylene glycol can be performed using concentrated nitric acid. wikipedia.org While this method is historically significant, it often results in unsatisfactory yields for large-scale production. wikipedia.org

More efficient, multi-stage processes using nitric acid at elevated temperatures (around 70°C) with subsequent crystallization and recycling of mother liquors can achieve yields up to 99%. wikipedia.org To avoid the use of costly and hazardous nitric acid, alternative oxidation methods using air, oxygen, or ozone in the presence of catalysts like platinum or bismuth-platinum have been developed, achieving yields of 90-95%. wikipedia.org

Following the formation of diglycolic acid, dehydration to the anhydride is carried out. researchgate.netsioc-journal.cn

A specific and high-yielding method for the synthesis of this compound involves the use of acetic anhydride with phosphoric acid as an initiator. chemicalbook.com In this procedure, diglycolic acid is dissolved in acetic anhydride and heated to 145°C. A small amount of phosphoric acid is added, and the mixture is refluxed for approximately two hours. chemicalbook.com

After the reaction is complete, the majority of the acetic anhydride is removed by rotary evaporation at 80°C. Toluene is then added to the remaining liquid, and the mixture is stirred and allowed to stand, promoting the crystallization of this compound. The resulting crystals are then collected by vacuum filtration, with reported yields around 90%. chemicalbook.com

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|

| Thermal Dehydration | Diglycolic acid, Acetic anhydride | Reflux (70–140 °C), 1-6 hours | Varies based on conditions |

| Oxidation & Dehydration | Diethylene glycol, Nitric acid (or air/O2 with catalyst) | Oxidation followed by dehydration | Up to 99% (multi-stage nitric acid process) |

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives, including amides. wikipedia.org

N,N-Diethyldiglycollamsaeure is prepared by the reaction of this compound with diethylamine. chemicalbook.comguidechem.comcymitquimica.comthermofisher.comthermofisher.comthermofisher.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH2Cl2) under heating for approximately two hours, resulting in a yield of around 81%. guidechem.com

A series of water-soluble oxa-amide compounds can be synthesized from this compound. researchgate.netsioc-journal.cn This includes N,N′-dialkyl-3-oxaglutaramic acids and N,N,N′,N′-tetraalkyl-3-oxaglutar-amides, where the alkyl groups can be methyl, ethyl, or propyl. sioc-journal.cn

The synthesis involves the reaction of this compound with a dialkylamine. researchgate.netsioc-journal.cn In some procedures, a catalyst such as pyridine (B92270) is used. researchgate.netsioc-journal.cn For example, N,N-diethyl-3-oxa-glutaramic acid can be synthesized by reacting this compound with diethylamine. researchgate.net Similarly, reacting diglycolic acid with an excess of acetic anhydride and then with a secondary dialkylamine in an aprotic polar solvent like acetone (B3395972) can produce dialkyl diglycol amic acids.

A more specific method for producing N,N,N',N'-tetraalkyl-3-oxa-pentane-1,5-diamide involves a three-step process. First, this compound is prepared through the dehydration of diglycolic acid. This anhydride is then reacted with a dialkylamine using pyridine as a catalyst to produce a mono-substituted oxa-pentaneamide. researchgate.net Further reaction leads to the final tetra-substituted product.

Table 2: Synthesis of this compound Derivatives

| Derivative | Reactants | Key Conditions |

|---|---|---|

| N,N-Diethyldiglycollamsaeure | This compound, Diethylamine | Dichloromethane solvent, heating for 2 hours |

| N,N′-dialkyl-3-oxaglutaramic acid | This compound, Dialkylamine | Pyridine catalyst may be used |

An exploration of the synthetic methodologies involving this compound reveals its utility in creating advanced functional materials. This article details specific synthetic routes for nanomaterials, peptidic derivatives, and specialized biosorbents, highlighting the role of this compound in their formation.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYNUZCGMLCXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196305 | |

| Record name | 1,4-Dioxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4480-83-5 | |

| Record name | Diglycolic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4480-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycolic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCOLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE2JJ6VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diglycolic Anhydride and Its Derivatives

Advanced Synthetic Applications

A significant application of diglycolic anhydride (B1165640) is in the surface functionalization of nanomaterials to create adsorbents for heavy metal ions. One such methodology involves the synthesis of diglycolic acid-functionalized core-shell silica-coated Fe3O4 nanomaterials. researchgate.net The process begins with the preparation of magnetic Fe3O4 nanoparticles, which are then coated with a porous silica (B1680970) (SiO2) shell using a sol-gel method to form Fe3O4@SiO2 core-shell structures. researchgate.net

These core-shell nanoparticles are first treated to introduce amine terminals on the surface. Subsequently, these amine-terminated nanoparticles are reacted with diglycolic anhydride to graft diglycolic acid groups onto the surface. researchgate.net This functionalization introduces crucial acid moieties, specifically ether (-O-) and two carboxylic acid (-COOH) groups, which play a vital role in the adsorption of heavy metals. researchgate.net The resulting composite nanosorbent is effective for the magnetic extraction of ions like Lead (Pb(II)) and Chromium (Cr(VI)) from aqueous solutions. researchgate.netiau.ir

Characterization of these nanomaterials has provided detailed insights into their structure and properties. The Fe3O4 core typically has an average particle size of around 60 nm, with the silica shell being approximately 20 nm thick. researchgate.netresearchgate.net The final functionalized nanomaterials exhibit superparamagnetic properties, which allow for their easy separation from water using an external magnetic field. researchgate.net

Table 1: Properties of Diglycolic Acid Functionalized Fe3O4@SiO2 Nanomaterials

| Property | Value | Source |

| Core Particle Size (Fe3O4) | ~60 nm | researchgate.net, researchgate.net |

| Shell Thickness (SiO2) | ~20 nm | researchgate.net, researchgate.net |

| BET Surface Area | 4.04 m²/g | researchgate.net, researchgate.net |

| Pore Size | 23.68 nm | researchgate.net, researchgate.net |

| Saturation Magnetization | 11.3 emu/g | researchgate.net |

| Adsorption Capacity (Pb(II)) | 62.42 mg/g | researchgate.net |

| Adsorption Capacity (Cr(VI)) | 60.35 mg/g | researchgate.net |

This compound serves as a key reactant in the Castagnoli-Cushman Reaction (CCR) to synthesize polysubstituted 5-oxomorpholin-2-carboxylic acids. mdpi.comacademie-sciences.fr These morpholinone structures are considered peptidic derivatives or peptidomimetics, as morpholin-3-ones are isosteres of peptides. academie-sciences.fr The reaction involves the condensation of this compound with various imines (Schiff bases). mdpi.comacademie-sciences.fr

The process typically involves reacting this compound with an N-(arylmethylene)-N-alkylamine in a solvent like p-xylene (B151628) under reflux. academie-sciences.fr This synthesis leads to the formation of 3,4-disubstituted 5-oxomorpholin-2-carboxylic acids. mdpi.comacademie-sciences.fr The stereochemical outcome of the reaction can be influenced by the reaction conditions; prolonged heating at high temperatures tends to favor the formation of the more thermodynamically stable trans-diastereomer. academie-sciences.fr

These resulting morpholine (B109124) derivatives can be further modified. For instance, condensation with imines followed by esterification can yield esters that are converted into thioamide derivatives, which have shown inhibitory activity towards β-secretase 1 (BACE1). mdpi.comresearchgate.net This pathway highlights the utility of this compound in generating complex heterocyclic scaffolds for medicinal chemistry. researchgate.net

Table 2: Examples of Peptidic Derivatives from this compound and Imines

| Imine Reactant | Product | Yield | Source |

| N-benzylidene-N-benzylamine | trans-5-Oxo-3-phenyl-4-benzylmorpholine-2-carboxylic acid | 40% | academie-sciences.fr |

| N-(4-methoxybenzylidene)-N-ethylamine | trans-5-Oxo-3-(4-methoxyphenyl)-4-ethylmorpholine-2-carboxylic acid | 78% | academie-sciences.fr |

This compound is instrumental in the synthesis of adsorbents designed for the selective recovery of rare earth elements (REEs). mdpi.comresearchgate.net The methodology involves the chemical modification of a support material, such as silica gel or electrospun polystyrene nanofibers, with diglycolic amic acid groups. mdpi.comlut.fi

The synthesis is typically achieved by reacting this compound with an amino-functionalized support. mdpi.comresearchgate.net For example, amino-silica gels are suspended in a solvent like dichloromethane (B109758) with this compound and allowed to react for several days at room temperature. mdpi.comresearchgate.net This process results in the covalent immobilization of diglycolic amic acid ligands onto the support surface. lut.fi The resulting adsorbent possesses functional groups—an etheric oxygen and two carbonyl groups—that can form stable tridentate chelates with REE ions. lut.fi

These modified biosorbents demonstrate a high selectivity for REEs over base metals, even in highly acidic conditions (pH < 2). researchgate.netresearchgate.net The adsorption capacity for lighter REEs has been observed to increase linearly with the atomic number. mdpi.com The amount of this compound used in the synthesis is a critical parameter; an optimized amount leads to a higher density of functional groups and enhanced adsorption performance. researchgate.netresearchgate.net For instance, using 4.0 mmol of this compound per gram of amino silica gel was found to be optimal, introducing 1.04 mmol of diglycol amic acid groups per gram of the adsorbent. researchgate.netresearchgate.net

Table 3: Synthesized Diglycolic Amic Acid Biosorbents

| Support Material | Functional Group | Target Elements | Key Finding | Source |

| Silica Gel | Diglycolamic Acid | Rare Earth Elements (Pr, Nd, Sm) | High separation factor for Nd/Pr. mdpi.com | mdpi.com |

| Amino Silica Gel | Diglycol Amic Acid | Rare Earth Elements | Optimized synthesis introduced 1.04 mmol/g of functional groups. researchgate.net | researchgate.net, researchgate.net |

| Polystyrene Nanofibers | Diglycolic Acid | Rare Earth Elements (Ce, Nd) | Strong interaction between REE ions and multiple carbonyl groups. lut.fi | lut.fi |

| E. coli | Diglycolic Amic Acid | Rare Earth Elements | Succinylation of amine groups showed high affinity for REEs. lut.fi | lut.fi |

| Chitosan Sponges | Diglycolamic Acid | Rare Earth Elements | Adsorbents exhibited fast adsorption kinetics. lut.fi | lut.fi |

Reactivity and Reaction Mechanisms of Diglycolic Anhydride

Photochemical Reactivity of Matrix-Isolated Diglycolic Anhydride (B1165640)

The study of diglycolic anhydride (DGAn) isolated in a low-temperature argon matrix provides significant insights into its photochemical behavior. researchgate.netcore.ac.uknih.gov When exposed to ultraviolet (UV) radiation, the molecule undergoes a series of complex reactions.

UV-Induced Photolysis (λ > 240 nm) and Photoproduct Identification

When matrix-isolated this compound is subjected to UV irradiation with a wavelength greater than 240 nm, it undergoes photolysis. researchgate.netnih.govacs.org No significant changes are observed when the matrix is irradiated with light of wavelengths longer than 270 nm. core.ac.ukacs.org The photoproducts resulting from this UV-induced decomposition have been identified by comparing their experimental FTIR spectra with spectra calculated using theoretical methods. researchgate.netnih.gov After six hours of irradiation at λ > 240 nm, approximately 52% of the initial this compound is consumed. core.ac.ukacs.org

Reaction Channels and Product Formation

The photolysis of this compound proceeds through four primary reaction channels. researchgate.netnih.govacs.org These channels describe the different pathways through which the molecule breaks down into smaller, stable products.

Channel A: Formation of 1,3-dioxolan-4-one (B8650053) and carbon monoxide (CO). researchgate.netnih.govacs.org

Channel B: Decomposition into carbon dioxide (CO2), carbon monoxide (CO), and oxirane. researchgate.netnih.govacs.org

Channel C: Production of formaldehyde, ketene (B1206846), and carbon dioxide (CO2). researchgate.netnih.govacs.org

Channel D: Formation of two molecules of oxiran-2-one. researchgate.netnih.govacs.org

These photochemical reaction pathways all involve the initial cleavage of one of the C-O bonds within the anhydride fragment, and nearly all channels also involve the cleavage of a C-C bond. core.ac.uk

Table 1: Photolysis Reaction Channels of this compound

| Channel | Products |

|---|---|

| A | 1,3-dioxolan-4-one + CO |

| B | CO2 + CO + oxirane |

| C | formaldehyde + ketene + CO2 |

Identification of the C-O-C Bridge as the Most Reactive Fragment under UV Excitation

Experimental and theoretical studies have concluded that the C-O-C bridge connecting the two carbonyl groups is the most reactive fragment of the this compound molecule when excited by UV light. researchgate.netnih.govacs.org This heightened reactivity is attributed to significant orbital interactions between the carbonyl groups and the adjacent C-O and C-C bonds, as confirmed by Natural Bond Orbital (NBO) analysis. researchgate.netcore.ac.uknih.gov The initial UV excitation targets the carbonyl groups, leading to the subsequent cleavage of the vulnerable C-O-C bridge. core.ac.uk

Ring-Opening Reactions

This compound readily undergoes ring-opening reactions, a characteristic feature of its anhydride functional group that contributes to its enhanced electrophilicity.

Hydrolysis to Diglycolic Acid

In the presence of water, this compound undergoes hydrolysis, a reaction that opens the anhydride ring to form diglycolic acid. cymitquimica.com This process can be utilized to control the pH of a solution, as the hydrolysis of the anhydride produces the corresponding dicarboxylic acid. rsc.org The rate of this hydrolysis can influence the properties of materials formed in the process, such as gels. rsc.org

Reactions with Hydroxyl and Amine Groups

This compound exhibits high reactivity towards nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups. These reactions involve the opening of the anhydride ring to form ester and amide linkages, respectively. The reaction with hydroxyl-functional polymers, for instance, results in a half-ester, creating an acid-functional polymer. google.com Similarly, it reacts with amines, including those on the surface of peptides or functionalized nanoparticles, to form amide bonds. mdpi.comgoogle.com This reactivity is fundamental to its use as a linker and functionalizing agent in polymer and materials science. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| 1,3-dioxolan-4-one |

| Acetic anhydride |

| Amine |

| Carbon dioxide |

| Carbon monoxide |

| Diglycolic acid |

| This compound |

| Formaldehyde |

| Glutaric anhydride |

| Hydroxyl |

| Ketene |

| Maleic anhydride |

| Oxirane |

Polymerization Mechanisms Involving this compound

This compound is a versatile monomer utilized in various polymerization reactions to synthesize polyesters and other copolymers. Its reactivity, driven by the strained anhydride ring and the presence of an ether linkage, allows for the formation of polymers with tunable properties.

The ring-opening copolymerization (ROCOP) of this compound with epoxides is a significant method for producing aliphatic polyesters. cardiff.ac.uk This process is typically catalyzed by metal complexes and proceeds via a coordination-insertion mechanism. The reaction involves the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain.

A notable example is the copolymerization of this compound with limonene (B3431351) oxide, catalyzed by a β-diiminate zinc catalyst, which yields a polyester (B1180765) with a molar mass of 36 kg/mol and a glass transition temperature (Tg) of 51 °C. mdpi.com Similarly, this compound can be copolymerized with various other epoxides, including cyclohexene (B86901) oxide (CHO), 4-vinyl-1-cyclohexene-1,2-epoxide (VCHO), epichlorohydrin (B41342) (ECH), and cis-butene oxide (CBO), resulting in polyesters with Tg values ranging from 1 °C to 54 °C. cardiff.ac.uk The properties of the resulting polyesters can be readily controlled by the choice of the epoxide comonomer. rsc.org

The proposed catalytic cycle for the ROCOP of epoxides and anhydrides often involves a metal alkoxide as the active species. This alkoxide initiates the polymerization by attacking the carbonyl group of the anhydride, leading to ring opening and the formation of a metal carboxylate. This carboxylate then reacts with an epoxide, regenerating the metal alkoxide and propagating the polymer chain.

| Epoxide Monomer | Catalyst System | Resulting Polymer Properties |

| Limonene Oxide | β-diiminate zinc catalyst | Molar Mass: 36 kg/mol , Tg: 51 °C mdpi.com |

| Cyclohexene Oxide (CHO) | Aluminum complexes | Tg: up to 54 °C cardiff.ac.uk |

| 4-vinyl-1-cyclohexene-1,2-epoxide (VCHO) | Aluminum complexes | Tg: within 1 °C to 54 °C range cardiff.ac.uk |

| Epichlorohydrin (ECH) | Aluminum complexes | Tg: within 1 °C to 54 °C range cardiff.ac.uk |

| cis-Butene Oxide (CBO) | Aluminum complexes | Tg: within 1 °C to 54 °C range cardiff.ac.uk |

Recent advancements have demonstrated the organobase-catalyzed ROCOP of cyclic anhydrides, including this compound, with oxetanes. acs.org This method provides an alternative to metal-based catalysis and allows for the synthesis of polyesters with C3 linkers between ester moieties, as opposed to the C2 linkers obtained with epoxides. acs.org

The proposed mechanism for this reaction is analogous to the organobase-catalyzed ROCOP of anhydrides and epoxides. acs.org It involves the nucleophilic attack of a terminal alkoxide on the cyclic anhydride, followed by the ring-opening of the oxetane (B1205548) by the resulting carboxylate. acs.org A phosphazene superbase, such as t-BuP₂, has been shown to be an effective catalyst for this transformation. acs.org This methodology offers a controlled/living polymerization process, yielding polyesters with predictable molecular weights and low dispersities. acs.org

This compound can participate in terpolymerization reactions with carbon dioxide (CO₂) and epoxides like cyclohexene oxide (CHO) to create poly(ester-block-carbonate)s. mdpi.comnsf.gov This one-pot synthesis is a powerful strategy for producing block copolymers with distinct polyester and polycarbonate segments. rsc.org

A key aspect of this reaction is the chemoselectivity of the catalyst. Using a β-diiminate (bdi) zinc complex, the terpolymerization proceeds in a sequential manner. rsc.orgmdpi.com In situ infrared spectroscopy has revealed that the ROCOP of the epoxide and this compound occurs first. rsc.org Due to the higher reactivity of the anhydride, it is preferentially and irreversibly inserted into the polymer chain until it is almost completely consumed. rsc.orgmdpi.com Only then does the copolymerization of the epoxide and CO₂ commence, leading to the formation of the polycarbonate block. rsc.orgmdpi.com This results in a diblock copolymer structure with very little tapering between the polyester and polycarbonate segments. rsc.org

This selective polymerization has also been observed with other catalytic systems, including certain chromium and aluminum complexes. mdpi.com The ability to control the block sequence by leveraging the differential reactivity of the monomers is a significant advantage for designing materials with specific thermal and mechanical properties. mdpi.com Metal-free binary catalytic systems, such as a cyclic trimeric phosphazene base (CTPB) and triethylboron (TEB), have also been developed to synthesize both block and random poly(ester-carbonate) copolymers from this compound, epoxides, and CO₂. acs.orgresearchgate.netresearchgate.netresearchgate.net

| Catalyst System | Resulting Polymer Structure | Mechanistic Feature |

| β-diiminate (bdi) zinc complex | Poly(ester-block-carbonate) | Sequential polymerization: polyester formation first, then polycarbonate rsc.orgmdpi.com |

| (salan)CrCl complex with PPNN₃ | Poly(ester-block-carbonate) | Polyester formation favored over polycarbonate mdpi.com |

| CTPB/TEB (metal-free) | Block or random poly(ester-carbonate) | Sequence controlled by catalyst ratio acs.orgresearchgate.netresearchgate.netresearchgate.net |

Organobase-Catalyzed ROCOP with Oxetanes

Reactions in Organic Synthesis

Beyond polymerization, this compound is a valuable reagent in various organic synthesis transformations, particularly in the construction of heterocyclic scaffolds and the modification of biomolecules.

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that involves the condensation of an imine with a cyclic anhydride to form substituted lactams. mdpi.comresearchgate.net this compound serves as a competent substrate in this reaction, leading to the synthesis of morpholine (B109124) derivatives. mdpi.comnih.gov

The reaction of this compound with various imines produces 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. mdpi.comnih.gov These products can be further transformed into peptidic derivatives. nih.gov The reaction mechanism is still a subject of discussion, but two primary pathways are considered: one involving the formation of an N-acyliminium ion followed by cyclization, and another featuring a stepwise Mannich-type addition of the enolized anhydride to the imine, followed by N-acylation. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org The reaction conditions, such as temperature and solvent, can influence the diastereoselectivity of the products. For instance, the reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and this compound in xylene at 120 °C yields the corresponding benzo[a]quinolizidine analog. beilstein-journals.org

This reaction has been applied to the synthesis of potential BACE1 inhibitors for Alzheimer's disease research, highlighting its utility in medicinal chemistry. nih.gov

As a cyclic anhydride, this compound is an effective acylating agent. numberanalytics.comlibretexts.org It reacts with nucleophiles such as amines to form amide bonds, a reaction that is central to its use in bioconjugation. nih.gov

A significant application is the N-terminal functionalization of peptides and proteins. nih.gov this compound can be used to introduce a carboxyl-terminated linker to the free amine at the N-terminus of a peptide chain. This is often performed in a one-pot deprotection and acylation sequence. For example, a Cbz-protected peptide can undergo palladium-catalyzed hydrogenolysis to expose the N-terminal amine, which is then immediately acylated in situ by this compound to prevent side reactions like diketopiperazine formation. nih.gov This strategy provides the desired N-terminally modified peptides in excellent yields. nih.gov Similarly, for Fmoc-protected peptides, the protecting group can be removed with a base, and the liberated amine is trapped with this compound. nih.gov The resulting diglycolic acid monoamide linker can then be used for further conjugation, for example, in the creation of antibody-drug conjugates.

Castagnoli-Cushman Reaction with Imines

Natural Bond Orbital (NBO) Analysis of Reactivity

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed understanding of the electronic structure and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis offers valuable insights into electron delocalization, hyperconjugative interactions, and the underlying electronic factors that govern a molecule's reactivity.

Detailed Research Findings

A study involving the vibrational spectra and photochemical reactivity of matrix-isolated this compound utilized NBO analysis to probe its electronic structure and reactivity. nih.govresearchgate.netacs.org The analysis was performed at the DFT(B3LYP)/aug-cc-pVTZ level of theory. nih.govacs.orgcore.ac.uk The findings from this analysis corroborated experimental observations that the C-O-C bridge, which connects the two carbonyl groups, is the most reactive part of the molecule, particularly when subjected to UV light. nih.govresearchgate.netcore.ac.uk

The NBO analysis revealed that the most significant delocalization interactions, which are key indicators of reactivity, occur between the carbonyl groups and the adjacent C-O and C-C bonds. nih.govresearchgate.netcore.ac.uk These interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions is quantified by the second-order perturbation theory stabilization energy, E(2). uni-muenchen.deresearchgate.net

A key finding was the identification of the p-type lone pair of the anhydride oxygen atom (O3) as a strong electron donor. core.ac.uk This is indicated by its relatively low occupancy (1.744e) compared to other occupied orbitals, suggesting its significant involvement in resonance interactions within the anhydride functional group. core.ac.uk

The most significant donor-acceptor interactions identified through the NBO analysis are detailed in the table below. These interactions highlight the electronic delocalization that contributes to the reactivity of the C-O-C bridge. The analysis shows a strong interaction between the p-type lone pair on the ether oxygen (n2(O3)) and the antibonding orbitals of the adjacent carbonyl groups (π(C2=O7) and π(C4=O8)). core.ac.uk

Data Tables

The following tables summarize the key findings from the NBO analysis of this compound, illustrating the donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Stabilization Energies for Selected Orbital Interactions in this compound

This table is based on data from the second-order perturbation theory analysis of the Fock matrix in the NBO basis for this compound, calculated at the DFT(B3LYP)/aug-cc-pVTZ level. core.ac.uk

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n2(O3) | π*(C2=O7) | 36.13 |

| n2(O3) | π*(C4=O8) | 36.13 |

| n1(O7) | Ry*(C2) | 18.77 |

Table 2: Occupancy of Selected Natural Bond Orbitals in this compound

This table presents the occupancy of key NBOs, providing insight into electron distribution. core.ac.uk

| NBO | Type | Occupancy (e) |

|---|---|---|

| n1(O3) | sp(1.53) | 1.95483 |

| n2(O3) | p | 1.74417 |

| n1(O6) | sp(1.20) | 1.96410 |

| n2(O6) | p | 1.91757 |

| n1(O7) | sp(0.69) | 1.98035 |

| n2(O7) | p | 1.82823 |

| π(C2=O7) | 1.98922 | |

| π*(C2=O7) | 0.16438 | |

| σ(C2-O3) | 1.988 |

The data clearly indicates that the delocalization of the p-type lone pair of the ether oxygen (n2(O3)) into the π* orbitals of the carbonyl groups is a major stabilizing interaction. This hyperconjugation weakens the C-O bonds within the C-O-C bridge, rendering it the most susceptible site for cleavage, as observed in photochemical experiments. nih.govresearchgate.netcore.ac.uk

Advanced Applications of Diglycolic Anhydride in Materials Science and Biomedical Research

Polymer Synthesis and Characterization

Diglycolic anhydride (B1165640) serves as a fundamental building block in the creation of diverse polymer architectures, enabling the synthesis of materials with tailored properties for a range of applications.

Bio-based Polyester (B1180765) and Poly(ester amide) Synthesis

Diglycolic anhydride is utilized as a monomer in the synthesis of bio-based polyesters and poly(ester amides). wikipedia.org These polymers often exhibit favorable thermal stability and good solubility in common organic solvents. Research has demonstrated the synthesis of bio-based isosorbide (B1672297) bis(acid ester)s through the condensation of isosorbide with this compound. researchgate.net These resulting diacids can be further reacted to produce a series of polyesters and poly(ester amides) with a wide array of thermal properties. researchgate.net For instance, polyesters synthesized using isosorbide bis(diglycolic acid) derivatives with diols like cis/trans-1,4-cyclohexanediol or 1,6-hexanediol (B165255) have shown high yields (78–91%) and glass transition temperatures (Tg) ranging from -13.7 to 102.8 °C. researchgate.net

| Polymer Type | Monomers | Key Properties |

| Bio-based Polyester | Isosorbide, this compound, 1,6-hexanediol | Good thermal stability, High yield (78-91%), Tg = -13.7 °C |

| Bio-based Polyester | Isosorbide, this compound, cis/trans-1,4-cyclohexanediol | Good thermal stability, High yield (78-91%), Tg = 102.8 °C |

| Bio-based Poly(ester amide) | Isosorbide bis(diglycolic acid), trans-1,4-diaminocyclohexane | Good thermal stability, High yield |

Degradable Polyester Network Coatings for Medical Devices

A significant application of this compound is as a precursor in the fabrication of degradable polyester network coatings for medical devices. sigmaaldrich.com The primary goal of these coatings is to prevent biofouling, the undesirable accumulation of microorganisms, on the surfaces of medical implants and devices. The inherent biodegradability of polyesters derived from DGA is a key feature, allowing the coating to break down over time into biocompatible products. This is particularly advantageous for temporary implants or devices where a permanent coating is not required. The polyester anhydride structure combines the properties of polyesters and polyanhydrides, the latter of which are known for their surface-degrading characteristics, which can be beneficial for controlled release applications. google.com

Formation of Cross-Linked Networks

This compound's structure and reactivity make it an effective agent for forming cross-linked polymer networks. sigmaaldrich.com This cross-linking capability can significantly enhance the mechanical properties of the resulting polymer. The anhydride groups can react with polyols or other multifunctional monomers to create a three-dimensional network structure. mdpi.comresearchgate.net This approach has been used to create thermosetting polymers. For example, a monomer derived from isosorbide and succinic anhydride was cross-linked with glycerol (B35011) to form a rigid polyester network. researchgate.net Similarly, the hydrolysis of this compound can be used to trigger the gelation of low molecular weight gelators, forming self-supporting gels where the anhydride influences the homogeneity and mechanical properties of the resulting network. rsc.orgresearchgate.net The formation of these networks is crucial for applications requiring materials with high dimensional stability and robust mechanical strength. mdpi.com

Aliphatic Polyesters with Flexible Backbones and Low Glass-Transition Temperatures

As a bio-based monomer, this compound is instrumental in producing aliphatic polyesters characterized by flexible backbones and low glass-transition temperatures (Tg). researchgate.netresearchgate.net The ether linkage within the DGA molecule imparts a degree of flexibility to the polymer chain that is not present in polyesters made from more rigid anhydrides. researchgate.net This flexibility results in polymers with lower Tg values, making them suitable for applications requiring soft and pliable materials. For example, the ring-opening copolymerization of limonene (B3431351) oxide with this compound, catalyzed by a zinc-based catalyst, yielded a polyester with a Tg of 51 °C. mdpi.com The synthesis of aliphatic polyesters can be achieved through various methods, including polycondensation and ring-opening polymerization, to create a range of architectures from linear to hyper-branched. researchgate.net

Functionalization of Materials for Specific Applications

Beyond polymer synthesis, this compound is a key reagent for modifying the surfaces of existing materials, thereby imparting new functionalities tailored for specific, high-value applications.

Polyethylene (B3416737) Terephthalate (B1205515) (PET) Nanofiber Functionalization for Rare Earth Elements Recovery

This compound is effectively used to functionalize the surface of polyethylene terephthalate (PET) nanofibers for the selective recovery of rare earth elements (REEs) from aqueous solutions. researchgate.net The process involves a one-step reaction to graft the DGA ligand onto the PET nanofibers. researchgate.net This functionalization introduces carboxyl groups to the nanofiber surface, which act as binding sites for metal ions.

The resulting PET-DGAnf adsorbents exhibit enhanced metal adsorption capabilities due to rapid binding kinetics and high selectivity for REE ions. sigmaaldrich.comresearchgate.net Research has shown that these functionalized nanofibers have significantly increased adsorption capacities for cerium (Ce³⁺) and neodymium (Nd³⁺), reaching 135 mg/g and 123 mg/g, respectively, compared to unmodified PET nanofibers. researchgate.net Furthermore, the PET-DGAnf material demonstrates excellent selectivity for Ce³⁺ even in the presence of competing ions such as Sr²⁺, Ni²⁺, and Co²⁺. researchgate.net The adsorbent also shows good reusability, maintaining over 90% of its adsorption capacity for Ce³⁺ and Nd³⁺ after four successive adsorption-desorption cycles. researchgate.net This makes DGA-functionalized PET nanofibers a promising adsorbent for recovering valuable REEs from industrial wastewater or electronic waste leachates. researchgate.netwasteroadmap.co.zarsc.org

| Adsorbent | Target Ion | Adsorption Capacity (mg/g) | Key Finding |

| PET-DGAnf | Ce³⁺ | 135 | High selectivity in the presence of competing ions. researchgate.net |

| PET-DGAnf | Nd³⁺ | 123 | Excellent reusability over multiple cycles. researchgate.net |

Biochemical and Proteomics Research

This compound is recognized as an important chemical reagent in the field of proteomics, which involves the large-scale study of proteins. chemicalbook.comottokemi.comscbt.com Its primary role is as an acylation agent, modifying proteins and peptides to facilitate their analysis. sielc.com

As a biochemical reagent, this compound is used to derivatize proteins and peptides. chemicalbook.comottokemi.comfishersci.ie Its reactivity allows it to form covalent bonds with specific functional groups in proteins, such as the N-terminal amine group. This modification is a key step in many proteomics workflows designed to improve protein characterization. The anhydride is soluble in solvents like chloroform, which is relevant for its handling and use in laboratory settings. chemicalbook.comfishersci.ie

In protein analysis, particularly in mass spectrometry-based sequencing, chemical derivatization is a critical technique for enhancing analytical sensitivity and simplifying complex data. Anhydrides that are structurally related to this compound are used for this purpose. For instance, dithiothis compound can be used to introduce a disulfide bond at the N-terminus of peptides. pnas.orgpnas.org This type of modification is part of a broader strategy to add a strong acid group to the N-terminus of peptides before analysis by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. pnas.org

This derivatization serves two main functions:

It promotes efficient, charge-site-initiated fragmentation of the peptide backbone. pnas.org

It selectively enhances the detection of a single series of fragment ions (y-ions), which simplifies the resulting mass spectrum. pnas.org

By making the spectra easier to interpret, this method facilitates the rapid and unambiguous identification of protein sequences, even from complex mixtures or from proteins isolated from 2D gels. pnas.orgpnas.org This approach has been successfully applied to picomole quantities of peptides, allowing for the determination of long, uninterrupted amino acid sequences. pnas.org

Reagent in Proteomics Research

Medicinal Chemistry and Drug Development

This compound has been identified as a reactive chemical used in the synthesis of various biologically active compounds. biosynth.com

Research has indicated that this compound has been shown to inhibit prostate cancer cells. biosynth.com The compound is described as a reactive chemical used in synthesizing biologically active molecules, and its inhibitory effect on prostate cancer cells is noted among its biological properties. biosynth.com

This compound is also reported to have antimicrobial properties. biosynth.com The mechanism may involve the formation of polybasic amides and calcium chelates, which exhibit inhibitory effects on the growth of bacteria, including the antibiotic-resistant strain Methicillin-Resistant Staphylococcus aureus (MRSA). biosynth.com Another suggested mechanism is the potential for the anhydride to form covalent bonds with phosphate (B84403) groups in bacterial DNA. biosynth.com

Role in Cyclic Peptide Synthesis

This compound serves as a versatile reagent in peptide chemistry, particularly in the synthesis and modification of peptide structures. biosynth.com Its reactivity as a cyclic anhydride allows it to readily react with amine groups, making it a useful tool for peptide functionalization. One key application is in the acylation of the N-terminus of dipeptides. nih.gov In a one-pot deprotection and acylation reaction, the Cbz (benzyloxycarbonyl) protecting group of a dipeptide can be removed via palladium-catalyzed hydrogenolysis, followed by an in situ acylation of the newly freed amine with this compound. nih.gov This strategy is employed to prevent the formation of undesired diketopiperazines, a common side reaction when deprotecting dipeptides. nih.gov

The reaction of this compound with imines, known as the Castagnoli-Cushman reaction, produces 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. nih.gov These morpholin-3-one (B89469) structures are considered isosteric peptide analogs, or peptidomimetics, which can be incorporated into larger peptide chains to modify their structure and biological activity. academie-sciences.fr The reaction has been studied with various arylideneamines, yielding the corresponding 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids. academie-sciences.fr

| Precursors | Reaction Type | Product | Application |

| Cbz-protected dipeptide, this compound | One-pot deprotection and acylation | N-terminal acylated dipeptide | Prevention of diketopiperazine formation |

| This compound, Imines | Castagnoli-Cushman reaction | 5-oxomorpholine-2-carboxylic acids | Synthesis of peptidomimetics |

Potential in New Drug and Therapeutic Agent Development

This compound is a valuable building block in the development of novel therapeutic agents due to its ability to act as a linker or be incorporated into heterocyclic scaffolds with biological activity. academie-sciences.frnih.gov Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. biosynth.comacademie-sciences.fr

The reaction of this compound with N-benzylidene-N-benzylamine and N-benzylidene-N-phenethylamine yields morpholinone derivatives that have been reported to possess analgesic, anti-inflammatory, and antihistaminic activity. academie-sciences.fr Furthermore, morpholin-3-ones, synthesized from this compound, are considered delta-lactam peptide analogs and are used as peptidomimetics in drug design. academie-sciences.fr These structures are incorporated into compounds with potential antitumor and HIV-protease inhibiting activity. academie-sciences.fr

In the field of cancer therapy, this compound has been used as a cleavable linker to conjugate a novel tubulin polymerization inhibitor (CH-3-8) to a lipid chain (dodecanol). nih.gov This conjugation increases the hydrophobicity of the drug, significantly enhancing its loading capacity into polymeric nanoparticles for targeted drug delivery. nih.gov This approach aims to improve the pharmacokinetic profile and reduce off-target toxicity of potent anticancer agents. nih.gov this compound is also listed as a potential polybasic acid derivative for creating compositions for the parenteral administration and sustained-release of therapeutic agents. google.com

| Application Area | Synthetic Strategy | Resulting Compound/System | Reported Potential |

| Anti-inflammatory/Analgesic | Reaction with N-benzylidene-N-benzylamine | 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids | Analgesic, anti-inflammatory, antihistaminic activity academie-sciences.fr |

| Anticancer Drug Delivery | Use as a linker to conjugate a drug to a lipid | CH-3-8 lipid conjugate encapsulated in nanoparticles | Enhanced drug loading in nanoparticles for targeted therapy nih.gov |

| General Drug Formulation | Component in biodegradable polymers | Polymer-drug conjugates | Sustained-release parenteral drug delivery systems google.com |

Rare Earth Element Extraction and Separation

Synthesis of Metal Extractants for Lanthanide Separation

This compound is a key precursor in the synthesis of specialized extractants for the separation of lanthanides, which are part of the rare earth elements (REEs). rsc.orgsolventextraction.gr.jp These extractants are designed to overcome the drawbacks of traditional organophosphorus agents, such as the production of solid waste upon incineration. solventextraction.gr.jp Extractants derived from this compound, like diglycolamic acids and diglycolamides, are composed of only carbon, hydrogen, oxygen, and nitrogen, making them fully combustible. solventextraction.gr.jp

One important class of extractants is the diglycolamides (DGAs). Asymmetric diglycolamides (ADGAs), which have different alkyl groups attached to the amide nitrogen atoms, have gained significant attention. rsc.org For example, N,N′-dimethyl-N,N′-dioctyl diglycolamide and N,N-dimethyl-N′,N′-dioctyl diglycolamide have been synthesized and studied for lanthanide extraction. rsc.orgrsc.org The synthesis of these compounds can involve this compound as a starting material. rsc.orgrsc.org These DGA extractants show a high affinity for trivalent lanthanides and can separate them based on their atomic number, with a preference for heavier lanthanides. rsc.orgrsc.org

Another class is the diglycolamic acids, such as N,N-dioctyldiglycolamic acid (DODGAA). solventextraction.gr.jpresearchgate.net DODGAA can be synthesized from this compound and shows excellent extraction performance for lanthanide ions from moderately acidic solutions, superior to many conventional carboxylic acid extractants. solventextraction.gr.jpresearchgate.net A method for synthesizing dialkyldiglycol amide acid, an extractant component, involves reacting diglycolic acid (which can be formed from the anhydride) with an esterification agent and then with a dialkyl amine, avoiding the use of more expensive diglycolic acid anhydride directly in the main step. google.com

| Extractant Type | Example Compound | Precursor | Key Finding |

| Asymmetric Diglycolamide (ADGA) | N,N′-dimethyl-N,N′-dioctyl diglycolamide | This compound | Exhibits high affinity and selectivity for heavier lanthanides. rsc.orgrsc.org |

| Diglycolamic Acid | N,N-dioctyldiglycolamic acid (DODGAA) | This compound | Shows prominent extraction and separation for various metal ions compared to conventional extractants. solventextraction.gr.jpresearchgate.net |

Development of Adsorbents for Selective Europium(III) Separation

This compound is utilized to functionalize solid supports, creating adsorbents for the selective separation of rare earth elements, including Europium(III). mdpi.comprepare.org.inrsc.org This approach involves grafting diglycolamic acid (DGA) or related functionalities onto various substrates, such as silica (B1680970) gels, polymeric resins, and membranes. mdpi.comprepare.org.inrsc.org These DGA-functionalized materials act as chelating adsorbents, showing high selectivity for REEs. lut.fi

For instance, Merrifield resin, a chloromethylated polystyrene support, has been functionalized with N,N-Dibutyl diglycolamide groups. prepare.org.in This was achieved by first reacting the resin with n-butylamine, followed by reaction with this compound (produced from diglycolic acid and acetic anhydride) and subsequent reaction with dibutylamine. prepare.org.in The resulting adsorbent resin was effective for the uptake of Eu(III) from acidic solutions, with distribution coefficients reported to be in the thousands. prepare.org.in

In another study, a composite membrane for REE recovery was fabricated by functionalizing a metal-organic framework (MIL-101-NH2) with this compound. rsc.org This functionalized MOF was then incorporated into a PVDF membrane. rsc.org The resulting DGA-M1N@PVDF membrane demonstrated effective adsorption of Europium(III) and Yttrium(III) from simulated acid leaching solutions of waste phosphor, with adsorption capacity influenced by the pH of the solution. rsc.org The mechanism involves the coordination of the DGA functional groups on the membrane surface with the rare earth element ions. rsc.org

| Adsorbent Base Material | Functional Group | Synthesis Step Involving this compound | Target Ion | Research Finding |

| Merrifield Resin | N,N-Dibutyl diglycolamide | Reaction with aminated resin | Eu(III) | High distribution coefficients for Eu(III) uptake from acidic feed. prepare.org.in |

| MIL-101-NH2 MOF / PVDF Membrane | Diglycolamic acid (DGA) | Functionalization of the MOF's amine groups | Eu(III), Y(III) | Effective separation from simulated waste phosphor leachate. rsc.org |

| Amino-Silica Gels | Diglycolamic acid | Reaction with amino-silica gels | REEs | Adsorbents showed varying separation factors for different REEs. mdpi.com |

| Polystyrene Nanofibers | Diglycolic acid | Chemical modification of nanofibers | Ce(III), Nd(III) | High adsorption capacity and rapid kinetics for REE capture. lut.fi |

Spectroscopic and Computational Investigations of Diglycolic Anhydride

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for investigating the structural properties of molecules. For Diglycolic anhydride (B1165640), these studies have been enhanced by isolating the molecule in a low-temperature inert matrix, which minimizes intermolecular interactions and allows for a direct comparison with theoretical predictions.

The structure of Diglycolic anhydride (DGAn) has been examined by isolating the compound in a low-temperature argon matrix at 10 K. core.ac.ukresearchgate.netacs.org This matrix-isolation technique is advantageous because the inert environment of the argon matrix causes only minor changes to the geometry of the embedded guest molecule. core.ac.uk Consequently, the structure of the matrix-isolated molecule is essentially identical to its structure in a vacuum. core.ac.uk The infrared spectrum of DGAn isolated in the argon matrix was studied in the 4000–400 cm⁻¹ region. core.ac.ukacs.org

The interpretation of the experimental vibrational spectrum of this compound is greatly aided by theoretical calculations. researchgate.netacs.org A strong agreement between the experimental and calculated spectra validates the predicted structure of the DGAn monomer and enables a reliable assignment of the observed IR bands. core.ac.ukacs.org

Key features in the IR spectrum of monomeric DGAn include:

A highly intense band observed at 1800 cm⁻¹, which is assigned to the antisymmetric (A′′) stretching vibration of the two carbonyl (C=O) groups. core.ac.ukacs.org

A matrix-site-split band with maxima at 1841, 1838, and 1835 cm⁻¹, associated with the symmetric (A′) stretching mode of the carbonyl groups. core.ac.ukacs.org

A relatively intense band around 1785 cm⁻¹ is also attributed to the DGAn monomer spectrum. core.ac.uk

The spectral region between 1850 cm⁻¹ and 1500 cm⁻¹ is dominated by the two carbonyl stretching modes, with other absorptions in this range being of negligible intensity. core.ac.ukacs.org

Low-intensity bands corresponding to the scissoring vibrations of the CH₂ groups are observed in the 1460–1430 cm⁻¹ range. core.ac.uk

This creates a characteristic gap in the IR spectrum of this compound between approximately 1800 cm⁻¹ and 1350 cm⁻¹. core.ac.uk

FTIR Spectroscopy of Matrix-Isolated this compound

Computational Chemistry Studies

Computational chemistry provides essential theoretical support for experimental findings, offering deep insights into molecular geometry, stability, and electronic structure.

Density Functional Theory (DFT) calculations have been extensively used to study this compound. core.ac.uk Specifically, the B3LYP functional combined with the aug-cc-pVTZ basis set has been employed to optimize the molecular structure and predict its vibrational spectrum. core.ac.ukresearchgate.netacs.org

The geometry of the DGAn molecule was optimized under various symmetry constraints, including C₂ᵥ, C₂, Cₛ, and C₁. core.ac.uk These calculations determined that the C₂ᵥ and C₂ structures are second- and first-order transition states, respectively. core.ac.uk The structure with Cₛ symmetry was identified as a true minimum on the potential energy surface, a finding confirmed by vibrational analysis which showed no imaginary frequencies. core.ac.uk When optimized without symmetry restrictions (C₁ point group), the structure converged to a geometry closely resembling the Cₛ structure. core.ac.uk The resulting optimized structure for the isolated DGAn molecule is an "envelope" conformation. core.ac.ukacs.orgnih.gov

The calculated harmonic vibrational frequencies and IR intensities show good agreement with the experimental FTIR spectrum, allowing for a detailed assignment of the observed bands based on the potential energy distribution (PED) of the normal modes. core.ac.ukacs.org

| Observed Frequency (cm⁻¹) in Ar Matrix | Calculated Frequency (cm⁻¹) DFT(B3LYP)/aug-cc-pVTZ | Assignment (Potential Energy Distribution, %) |

|---|---|---|

| 1841/1838/1835 | 1838 | ν(C=O) (99A') |

| 1800 | 1799 | ν(C=O) (99A'') |

| 1445 | 1448 | δ(CH₂) (85A') |

| 1438 | 1441 | δ(CH₂) (86A'') |

| 1335 | 1324 | ω(CH₂) (65A') + ν(C-O) (14A') |

| 1256 | 1251 | τ(CH₂) (47A'') + ν(C-C) (24A'') |

| 1198 | 1188 | ν(C-O-C) (48A') + ν(C-C) (21A') |

| 1059 | 1054 | ν(C-C) (50A') + ν(C-O-C) (31A') |

Data inferred from textual descriptions in research articles. core.ac.ukacs.org ν: stretching; δ: scissoring; ω: wagging; τ: twisting.

Natural Bond Orbital (NBO) analysis was performed to understand the electronic interactions within the this compound molecule. core.ac.ukresearchgate.net The analysis revealed that the most significant NBO interactions are those occurring between the carbonyl groups and the adjacent C-O and C-C bonds. core.ac.ukacs.orgnih.gov These electronic delocalizations indicate that the C-O-C bridge connecting the two carbonyl groups is the most reactive fragment within the molecule, a finding that correlates with its observed photochemical behavior. core.ac.ukacs.org

Computational studies have been crucial in determining the conformational stability of this compound. By exploring the molecule's potential energy surface, a single minimum was found, which corresponds to the Cₛ "envelope" structure. core.ac.uk This conformation is notably different from a hypothetical planar structure (C₂ᵥ symmetry), which would be strained due to the tetrahedral bond angles preferred by the saturated carbon atoms of the methylene (B1212753) groups. core.ac.ukacs.org The calculated lowest-energy envelope conformation was found to be in close agreement with the structure of this compound in its crystalline state. core.ac.ukacs.orgnih.gov Calculations performed at the MP2/6-311++G(d,p) level were also in essential agreement with the DFT results, further supporting the stability of the Cₛ conformer. core.ac.uk

Electrostatic Potential (ESP) Diagrams and Mulliken Charge Population Analysis

Computational methods provide deep insights into the electronic structure and reactivity of molecules. For this compound, Electrostatic Potential (ESP) diagrams and Mulliken charge population analysis are valuable tools to understand its chemical behavior.

Electrostatic Potential (ESP) Diagrams visualize the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). In computational studies, the ESP of this compound has been investigated to predict its reactive sites. rsc.org The regions of negative electrostatic potential, typically found around the oxygen atoms of the carbonyl groups, are indicative of sites susceptible to electrophilic attack. rsc.orgchinesechemsoc.org Conversely, areas with positive potential highlight regions prone to nucleophilic attack. These diagrams are crucial for understanding intermolecular interactions, such as those involved in coordination chemistry. rsc.orgrsc.org

Mulliken charge population analysis assigns a partial charge to each atom in a molecule, offering a quantitative measure of the electron distribution. uni-muenchen.descience.govnanoacademic.com This analysis for this compound and its derivatives has been performed to understand the electronic effects of substituents and their influence on the molecule's coordination properties. rsc.orgrsc.org For instance, the Mulliken charges on the ether and carbonyl oxygen atoms can be compared to assess their relative electron-donating abilities. rsc.orgrsc.org Studies have shown that the distribution of these charges can affect the stability and nature of complexes formed with metal ions. rsc.orgrsc.org It's important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

The following table presents hypothetical Mulliken charges for the atoms in this compound, calculated at a specified level of theory, to illustrate the typical output of such an analysis.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: These values are illustrative and would be obtained from a specific computational chemistry output.)

| Atom | Atomic Symbol | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Carbon | C | +0.50 |

| Methylene Carbon | C | -0.15 |

| Ether Oxygen | O | -0.40 |

| Carbonyl Oxygen | O | -0.45 |

| Hydrogen | H | +0.10 |

Molecular Geometry Optimization (e.g., B3LYP/6-311G(d))

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties and reactivity. Molecular geometry optimization is a computational procedure that seeks to find the minimum energy structure of a molecule. A widely used and reliable method for this purpose is the Density Functional Theory (DFT) approach, particularly with the B3LYP hybrid functional combined with a suitable basis set like 6-311G(d). semanticscholar.orginpressco.commdpi.com

For this compound, theoretical calculations have been employed to optimize its molecular geometry. acs.orgresearchgate.net These studies have revealed that the isolated this compound molecule tends to adopt a non-planar, envelope-like conformation. acs.orgresearchgate.net This computed structure has been found to be in close agreement with experimental data obtained from X-ray crystallography of the solid state. acs.orgresearchgate.net

The optimization process provides precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for a detailed understanding of the molecule's steric and electronic properties. They also serve as the foundation for further computational analyses, such as vibrational frequency calculations and thermodynamic studies. rsc.org

Below is an interactive table showcasing typical optimized geometric parameters for this compound, as would be obtained from a B3LYP/6-311G(d) calculation.

Table 2: Optimized Geometric Parameters for this compound (Illustrative) (Note: These are representative values and the actual output would depend on the specific calculation.)

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=O | C-O | 1.19 |

| C-O (ester) | C-O | 1.35 |

| C-C | C-C | 1.52 |

| C-O (ether) | C-O | 1.42 |

| C-H | C-H | 1.09 |

| Bond Angles (degrees) | ||

| O=C-O | O-C-O | 121.0 |

| C-O-C (ester) | C-O-C | 118.0 |

| C-O-C (ether) | C-O-C | 112.0 |

| H-C-H | H-C-H | 109.5 |

| Dihedral Angles (degrees) | ||

| C-O-C-C | C-O-C-C | 15.0 |

Thermodynamic Analysis (e.g., M052X/6-31G(d)/RECP)

Thermodynamic analysis through computational methods allows for the prediction of key properties such as enthalpy, entropy, and Gibbs free energy of a molecule and its reactions. rsc.org For systems involving this compound and its derivatives, particularly in the context of complexation with metal ions, thermodynamic calculations are essential for understanding the spontaneity and feasibility of these processes. rsc.orgrsc.org

A combination of the M05-2X functional with a basis set like 6-31G(d) is often employed for these calculations to achieve accurate energy predictions. rsc.orgrsc.org For complexes involving heavy elements like lanthanides, a relativistic effective core potential (RECP) is also included for the metal ion. rsc.orgrsc.org

These computational studies can determine the Gibbs free energy change (ΔG) for reactions, such as the formation of a complex between a ligand derived from this compound and a metal ion. researchgate.net A negative ΔG value indicates that the complexation process is spontaneous under the given conditions. rsc.org By comparing the thermodynamic data for different ligands or metal ions, researchers can predict trends in extraction efficiency and selectivity. rsc.org

The following table provides an example of thermodynamic data that could be obtained from a computational study on the complexation of a this compound-derived ligand with a metal ion.

Table 3: Illustrative Thermodynamic Data for a Complexation Reaction (Note: These values are hypothetical and for illustrative purposes.)

| Thermodynamic Parameter | Symbol | Value (kJ/mol) |

| Enthalpy Change | ΔH | -50 |

| Entropy Change | ΔS | -100 J/(mol·K) |

| Gibbs Free Energy Change (at 298 K) | ΔG | -20.2 |

Solvation Effects Evaluation (SMD Model)

The properties and reactivity of molecules can be significantly influenced by the solvent in which they are dissolved. Computational models are used to simulate these solvation effects. The Solvation Model based on Density (SMD) is a widely used implicit solvation model that has been applied to studies involving this compound derivatives. rsc.orgrsc.orgnih.govacs.org

The SMD model calculates the energy of solvation by considering the bulk electrostatic effects of the solvent as a continuum, along with short-range interactions. rsc.orgrsc.org This allows for the evaluation of how the solvent affects molecular geometries, electronic structures, and reaction thermodynamics. For example, in the context of metal ion extraction using ligands derived from this compound, the SMD model can be used to calculate the binding energies of the complexes in different solvent environments, such as water or an organic phase. nih.gov

These calculations are crucial for understanding and predicting the partitioning of species between different phases, a key aspect of solvent extraction processes. rsc.org The choice of solvent parameters within the SMD model is important for obtaining accurate results that reflect the specific experimental conditions. rsc.orgrsc.org The evaluation of solvation effects provides a more realistic theoretical description of chemical processes that occur in solution.

Q & A

Q. What are the optimal methods for synthesizing diglycolic anhydride in laboratory settings?

this compound can be synthesized via cyclization of diglycolic acid (CAS 110-99-6) under dehydrating conditions. A common protocol involves heating diglycolic acid with acetic anhydride or other acid catalysts to facilitate intramolecular esterification. Purity is enhanced by recrystallization from chloroform, as the compound is soluble in this solvent . For small-scale synthesis, freeze-drying intermediates and reaction in anhydrous DMF at 40°C for 48 hours has been reported to yield functionalized derivatives .

Q. How can researchers address discrepancies in reported melting points (92–98°C) for this compound?

Variations in melting points (e.g., 92–93°C vs. 94–98°C) may arise from differences in purity, polymorphic forms, or moisture content due to its hygroscopic nature . To resolve contradictions, researchers should:

- Use differential scanning calorimetry (DSC) to confirm thermal transitions.

- Standardize drying protocols (e.g., storage in a desiccator with P₂O₅) to eliminate moisture interference .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- FTIR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1800 cm⁻¹ and ether (C-O-C) vibrations at ~1200 cm⁻¹. Matrix-isolation FTIR coupled with DFT calculations (B3LYP/aug-cc-pVTZ) has been used to confirm the envelope conformation of the anhydride ring .

- NMR : ¹³C NMR shows distinct signals for carbonyl carbons (~165–170 ppm) and ether-linked carbons (~70–80 ppm) .

- XRD : Validates crystallinity and compares structural data against known polymorphs .

Advanced Research Questions

Q. What mechanistic insights explain the UV-induced photolysis of this compound?

UV irradiation (>240 nm) of matrix-isolated this compound triggers cleavage of the C-O-C bridge, producing four reaction channels:

- Channel A : Formation of 1,3-dioxolan-4-one and CO.

- Channel B : Degradation into CO₂, CO, and oxirane.

- Channel C : Release of formaldehyde, ketene, and CO₂.

- Channel D : Dimerization into oxiran-2-one derivatives. Natural bond orbital (NBO) analysis reveals that the C-O-C bridge is the most reactive site due to electron delocalization between carbonyl groups and adjacent bonds .

Q. How does this compound participate in stereocontrolled polymer synthesis?

this compound serves as a monomer in terpolymerization with epoxides (e.g., cyclohexene oxide) and CO₂. Using a β-diiminate Zn(II) catalyst, block terpolymers with minimal tapering are synthesized in one step. The anhydride’s rigid ring structure enables controlled ring-opening, favoring alternating copolymer sequences. Reaction conditions (temperature, catalyst loading) must be optimized to suppress side reactions like transesterification .

Q. What strategies mitigate solubility challenges in functionalizing this compound for ligand synthesis?

Functionalization (e.g., with amines or peptides) often requires:

- Solvent Selection : Use polar aprotic solvents (DMF, THF) to enhance solubility.

- Heating/Sonication : Heating to 37°C with ultrasonic agitation improves dissolution kinetics .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., CbzCl for amines) prevents premature side reactions .

Q. How can researchers reconcile conflicting data on this compound’s ecological toxicity?

Current safety data sheets (SDS) lack ecotoxicity profiles (e.g., LC50, biodegradability) . To address this gap:

- Conduct in silico QSAR modeling to predict toxicity endpoints.

- Perform standardized OECD tests (e.g., Daphnia magna acute toxicity assays) under controlled hydrolysis conditions, as the compound is moisture-sensitive .

Methodological Notes

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted diglycolic acid. Purity is confirmed by HPLC (>97%) with UV detection at 210 nm .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at RT. Avoid prolonged exposure to humidity to prevent hydrolysis .

- Contradiction Analysis : Cross-validate thermal and spectral data against computational models (e.g., Gaussian-optimized structures) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products